
(3R)-3-amino-4-hydroxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-4-hydroxy-4-oxobutanoate is an organic compound with significant relevance in various scientific fields It is a derivative of butanoic acid, characterized by the presence of an amino group at the third carbon, a hydroxyl group, and a keto group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-hydroxy-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives.
Amination: Introduction of the amino group at the third carbon can be achieved through reductive amination, using reagents like ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group at the fourth carbon is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Oxidation: The keto group is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Utilizing microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Derivatives with various functional groups replacing the amino group.
Applications De Recherche Scientifique
(3R)-3-amino-4-hydroxy-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which (3R)-3-amino-4-hydroxy-4-oxobutanoate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Participating in metabolic pathways, influencing biochemical processes such as amino acid metabolism and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-amino-4-hydroxy-4-oxobutanoate: The stereoisomer with the opposite configuration at the third carbon.
4-amino-4-oxobutanoate: Lacks the hydroxyl group at the fourth carbon.
3-hydroxy-4-oxobutanoate: Lacks the amino group at the third carbon.
Uniqueness
(3R)-3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C4H6NO4- |
|---|---|
Poids moléculaire |
132.09 g/mol |
Nom IUPAC |
(3R)-3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |
Clé InChI |
CKLJMWTZIZZHCS-UWTATZPHSA-M |
SMILES isomérique |
C([C@H](C(=O)O)N)C(=O)[O-] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


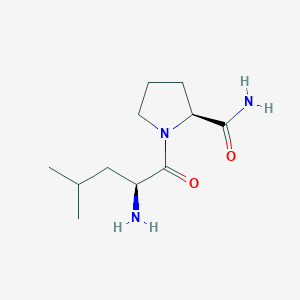
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
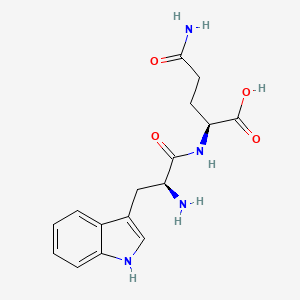
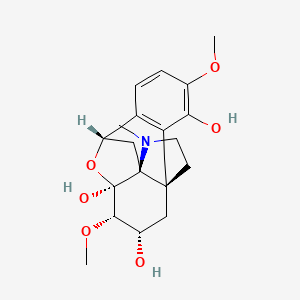
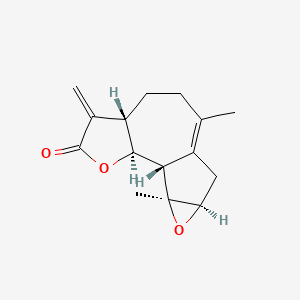

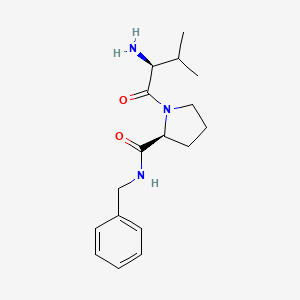
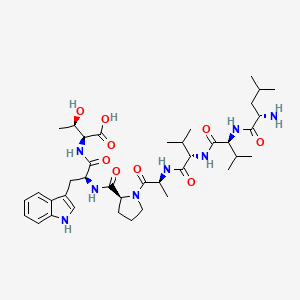
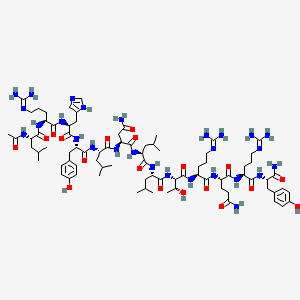
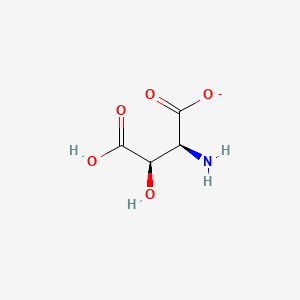
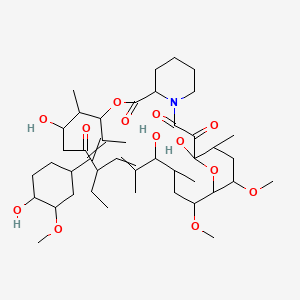
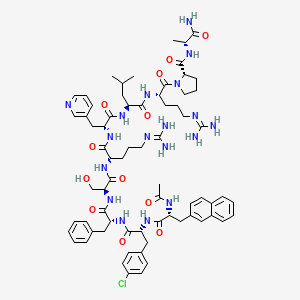
![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
